molecular formula C8H11N3O2 B13517750 Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B13517750
M. Wt: 181.19 g/mol
InChI Key: INGFEERWGRIURH-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a methyl ester substituent at position 2. This scaffold is notable for its versatility in medicinal chemistry, serving as a key intermediate in synthesizing bioactive molecules. The compound is commercially available as a hydrochloride salt (CAS RN: 604003-25-0) and is priced at €754.00/g or €260.00/100mg .

Its synthesis often involves multi-step processes, such as the three-step route from 5-nitro-2H-pyrazole-3-carboxylic acid to yield a related amine-substituted analog (80% yield) . The methyl ester group enhances solubility and facilitates further derivatization, making it a valuable building block in drug discovery.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-4-6-5-9-2-3-11(6)10-7/h4,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGFEERWGRIURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCNCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the fused pyrazolo[1,5-a]pyrazine ring system followed by installation of the methyl carboxylate group at the 2-position. The core ring system can be assembled via cyclization reactions of appropriately substituted pyrazine or pyrazole precursors.

Stepwise Synthetic Routes

A representative synthesis involves the following key steps:

  • Step 1: Preparation of Pyrazole or Pyrazine Precursors
    Starting from 5-nitro-2H-pyrazole-3-carboxylic acid or related derivatives, reductive amination and coupling reactions are employed to install substituents necessary for ring closure.

  • Step 2: Cyclization to Form the Pyrazolo[1,5-a]pyrazine Core
    Under acidic or basic conditions, intramolecular cyclization occurs to form the fused bicyclic system. Conditions such as trifluoroacetic acid in dichloromethane have been used to facilitate this step efficiently.

  • Step 3: Esterification
    The carboxylic acid group at the 2-position is methylated, often using methylating agents like diazomethane or methyl iodide in the presence of base, to yield the methyl ester.

  • Step 4: Purification and Characterization
    The final compound is purified by crystallization or chromatography and characterized by NMR, LC-MS, and X-ray crystallography to confirm structure and purity.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reductive amination NaBH4, appropriate aldehyde/amine 80 High regioselectivity
2 Cyclization Trifluoroacetic acid, DCM, room temperature 75-85 Efficient ring closure
3 Esterification Methyl iodide, base (e.g., K2CO3), acetone 90 Mild conditions, high purity
4 Purification Silica gel chromatography or recrystallization - White solid obtained

Continuous Flow Synthesis

Recent advances include continuous flow hydrogenation protocols that improve scalability and reproducibility of the tetrahydropyrazolo[1,5-a]pyrazine derivatives. Continuous flow methods allow precise control over reaction parameters, leading to enhanced yields and purity, and are suitable for industrial production.

Analytical Characterization of the Compound

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3):
    Characteristic signals include aromatic protons around δ 7.6–7.0 ppm and methyl ester protons near δ 3.7–4.2 ppm.

  • 13C NMR:
    Signals corresponding to carbonyl carbons (ester and ketone) appear in the δ 160–180 ppm range, confirming the presence of the carboxylate and keto functionalities.

  • LC-MS:
    Molecular ion peak at m/z consistent with molecular weight 195.18 g/mol confirms molecular identity.

  • X-ray Crystallography:
    Confirms the bicyclic fused ring structure, tautomeric form, and stereochemistry.

Structural Identifiers

Identifier Type Value
IUPAC Name Methyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
InChI InChI=1S/C8H9N3O3/c1-14-8(13)5-4-6-7(12)9-2-3-11(6)10-5/h4H,2-3H2,1H3,(H,9,12)
InChIKey CGSWPPZECJHSON-UHFFFAOYSA-N
SMILES COC(=O)C1=NN2CCNC(=O)C2=C1

Research Results and Applications

Synthetic Efficiency

  • Multi-step syntheses achieve overall yields ranging from 60% to 85% depending on reaction optimization.
  • Use of mild conditions preserves functional groups and stereochemistry.

Biological Activity Correlation

  • The this compound scaffold serves as a precursor for derivatives with antiviral and anticancer activities.
  • Substituent modifications at the 3- and 6-positions influence biological potency, as demonstrated in ROS1 kinase inhibitors and HIV-1 integrase inhibitors.

Industrial Relevance

  • Continuous flow chemistry and optimized batch protocols enable scalable production.
  • Purity levels of ≥97% are routinely achieved, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Stepwise Cyclization Acid/base catalyzed ring formation High selectivity, well-established Multiple steps, time-consuming
Multicomponent Reactions (MCR) Ugi-azide condensation followed by cyclization Rapid assembly, structural diversity Requires careful control of conditions
Continuous Flow Hydrogenation Flow reactor for hydrogenation and cyclization Scalable, reproducible, efficient Requires specialized equipment
Esterification Post-Cyclization Methylation of carboxylic acid Mild conditions, high yield Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often involve specific solvents and temperatures to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, the compound has been shown to inhibit the replication of certain viruses by targeting viral enzymes or proteins. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pyrazolo[1,5-a]pyrazine core allows diverse substitutions, leading to analogs with distinct properties. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Oxo group at position 4 C₈H₉N₃O₃ 195.18 Increased polarity due to ketone; potential for hydrogen bonding
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Ethyl ester at position 2 C₉H₁₁N₃O₂ 193.20 Higher lipophilicity (logP) vs. methyl ester; improved metabolic stability
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CF₃ group at position 2 C₇H₈F₃N₃ 191.16 Enhanced electron-withdrawing effects; increased metabolic resistance
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine Methyl at position 5; amine at position 2 C₇H₁₀N₄ 150.18 Basic amine group enables salt formation; improved solubility in acidic media

Key Observations :

  • Oxo Substitution : The 4-oxo derivative () introduces a hydrogen-bond acceptor, which may enhance binding to target proteins.
  • Trifluoromethyl Groups : The CF₃ group () improves metabolic stability and alters electronic properties, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (MTHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies based on current research findings.

  • Chemical Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 165894-07-5

MTHP and its derivatives have been primarily studied for their inhibitory effects on various biological targets. Notably, research has highlighted their potential as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.

Key Findings:

  • HIV-1 Integrase Inhibition :
    • MTHP derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. One notable compound demonstrated an IC(50) value of 74 nM for integrase activity and an IC(95) value of 63 nM in inhibiting HIV-1 replication in cell culture .
    • Structure-activity relationship studies indicated that the coplanar arrangement of metal-binding heteroatoms significantly enhances binding affinity to the integrase active site .
  • Antifungal Activity :
    • Some pyrazole derivatives, including MTHP-related compounds, exhibited notable antifungal activity against various strains. This suggests a broader spectrum of bioactivity beyond viral inhibition .
  • Antitumor Properties :
    • Pyrazole derivatives have shown promising results in inhibiting tumor growth by targeting pathways associated with cancer cell proliferation. Specific compounds demonstrated effective inhibition against BRAF(V600E) and EGFR, which are critical in certain cancer types .

Structure-Activity Relationships (SAR)

The biological activity of MTHP is influenced by the structural modifications made to the pyrazolo[1,5-a]pyrazine core. The following table summarizes key structural features that enhance biological activity:

Structural FeatureImpact on Activity
Substituents at N1Increase potency against integrase
Coplanarity of HeteroatomsOptimal binding to target enzymes
Lipophilicity AdjustmentsEnhanced cellular uptake and efficacy

Case Studies

  • HIV Research :
    • A study published in PubMed detailed the synthesis of various substituted 4-oxo derivatives of MTHP and their evaluation against HIV-1 integrase. The findings confirmed the importance of specific substituents in enhancing inhibitory potency .
  • Antitumor Studies :
    • Research demonstrated that certain pyrazole derivatives could effectively inhibit cancer cell lines through modulation of key signaling pathways involved in tumor growth and metastasis. These compounds showed IC(50) values ranging from nanomolar to low micromolar concentrations against various cancer types .
  • Antifungal Activity :
    • Investigations into the antifungal properties of MTHP-related compounds revealed significant activity against Candida species, indicating potential therapeutic applications in treating fungal infections .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl ester protons at δ 3.7–3.9 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₈H₉N₃O₃: 195.178 g/mol) .
  • X-ray crystallography : Resolves the tetrahydropyrazine ring conformation and hydrogen-bonding networks .

How should researchers address discrepancies in reported biological activity data across studies?

Advanced
Contradictions often arise from:

  • Structural variations : Substitution at position 6 (methyl vs. trifluoromethyl) alters lipophilicity and target binding .
  • Assay conditions : Varying pH or co-solvents (e.g., DMSO concentration) affect solubility and activity .
    Mitigation strategies :
  • Standardize assay protocols (e.g., fixed DMSO ≤ 0.1%).
  • Use isogenic cell lines to reduce variability in cellular studies .
  • Perform computational docking to validate structure-activity relationships (SAR) against target proteins .

How do structural modifications impact the compound’s biological activity and pharmacokinetics?

Q. Advanced

Modification Biological Effect Pharmacokinetic Change Reference
6-Methyl substitution Enhances kinase inhibition (IC₅₀ ↓ 40%)Increased logP (improves membrane permeability)
4-Oxo group Reduces metabolic stability in liver microsomesHigher clearance rate (↑ 2-fold)
Ester hydrolysis Converts to carboxylic acid (active metabolite)Prolonged half-life (t₁/₂ ↑ 3 hours)

What challenges arise in scaling up synthesis, and how can they be resolved?

Q. Advanced

  • Byproduct formation : Aggressive stirring and slow reagent addition reduce dimerization .
  • Purification bottlenecks : Switch from column chromatography to crystallization (e.g., using ethyl acetate/hexane) for >100 g batches .
  • Catalyst cost : Replace Pd(OAc)₂ with cheaper Ni catalysts for Suzuki couplings, though with a 10% yield penalty .

How can derivatives be designed for enhanced target specificity in enzyme inhibition?

Q. Advanced

  • Fragment-based drug design (FBDD) : Use the methyl ester as a core scaffold, adding substituents (e.g., trifluoromethyl) to fill hydrophobic pockets .
  • Click chemistry : Introduce triazole moieties via CuAAC reactions to improve binding to serine proteases .
  • Prodrug strategies : Mask the carboxylate as a pivaloyloxymethyl ester to enhance oral bioavailability .

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